molecular formula C12H12N2O3S.C10H9NO7S2.C6H6N2O2.C6H6O2<br>C34H33N5O14S3 B12791987 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with resorcinol, coupled with diazotized 5-amino-2-(phenylamino)benzenesulfonic acid and diazotized 4-nitrobenzenamine CAS No. 90432-09-0

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with resorcinol, coupled with diazotized 5-amino-2-(phenylamino)benzenesulfonic acid and diazotized 4-nitrobenzenamine

Cat. No.: B12791987
CAS No.: 90432-09-0
M. Wt: 831.9 g/mol
InChI Key: LKCOTFLKXFGDJT-UHFFFAOYSA-N
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Description

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with resorcinol, coupled with diazotized 5-amino-2-(phenylamino)benzenesulfonic acid and diazotized 4-nitrobenzenamine is a complex organic compound This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with resorcinol, coupled with diazotized 5-amino-2-(phenylamino)benzenesulfonic acid and diazotized 4-nitrobenzenamine involves several steps:

    Diazotization of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid: This step involves treating the compound with nitrous acid to form the diazonium salt.

    Coupling with resorcinol: The diazonium salt is then coupled with resorcinol under alkaline conditions to form the first azo compound.

    Diazotization of 5-amino-2-(phenylamino)benzenesulfonic acid: This compound is also diazotized using nitrous acid.

    Coupling with the first azo compound: The diazonium salt formed in the previous step is coupled with the first azo compound.

    Diazotization of 4-nitrobenzenamine: This step involves diazotizing 4-nitrobenzenamine.

    Final coupling: The diazonium salt of 4-nitrobenzenamine is coupled with the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and other reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.

    Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution reagents: Various nucleophiles such as amines and alcohols.

Major Products Formed

    Oxidation products: Quinones and other oxidized derivatives.

    Reduction products: Amino derivatives.

    Substitution products: Various substituted sulfonic acid derivatives.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with resorcinol, coupled with diazotized 5-amino-2-(phenylamino)benzenesulfonic acid and diazotized 4-nitrobenzenamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.

    Biology: Employed in biochemical assays and as a staining agent for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable azo bonds through diazotization and coupling reactions. These reactions result in the formation of complex structures that can interact with various molecular targets. The compound’s sulfonic acid groups enhance its solubility in water, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: A precursor in the synthesis of the target compound.

    5-Amino-2-(phenylamino)benzenesulfonic acid: Another precursor used in the synthesis.

    4-Nitrobenzenamine: A key intermediate in the synthesis.

Uniqueness

The uniqueness of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with resorcinol, coupled with diazotized 5-amino-2-(phenylamino)benzenesulfonic acid and diazotized 4-nitrobenzenamine lies in its complex structure and the combination of functional groups. This complexity allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research and industry.

Properties

CAS No.

90432-09-0

Molecular Formula

C12H12N2O3S.C10H9NO7S2.C6H6N2O2.C6H6O2
C34H33N5O14S3

Molecular Weight

831.9 g/mol

IUPAC Name

5-amino-2-anilinobenzenesulfonic acid;4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;benzene-1,3-diol;4-nitroaniline

InChI

InChI=1S/C12H12N2O3S.C10H9NO7S2.C6H6N2O2.C6H6O2/c13-9-6-7-11(12(8-9)18(15,16)17)14-10-4-2-1-3-5-10;11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;7-5-1-3-6(4-2-5)8(9)10;7-5-2-1-3-6(8)4-5/h1-8,14H,13H2,(H,15,16,17);1-4,12H,11H2,(H,13,14,15)(H,16,17,18);1-4H,7H2;1-4,7-8H

InChI Key

LKCOTFLKXFGDJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O.C1=CC(=CC(=C1)O)O.C1=CC(=CC=C1N)[N+](=O)[O-].C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O

Origin of Product

United States

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